1-Ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the class of naphthyridine derivatives. Its complex structure suggests potential biological activities, making it a subject of interest in pharmaceutical research. The molecular formula of this compound is , and it has a molecular weight of approximately 338.39 g/mol.
The compound is classified as an organic heterocyclic compound, specifically a naphthyridine derivative. It is often sourced from specialized chemical suppliers and used in various research applications, particularly in medicinal chemistry and drug development.
The synthesis of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular structure can be represented using various notations:
CCN1C(=O)C2=C(C=CC=N2)C(=O)N(C(=O)C(C)CC3=CC=C(C=C3)OC)C1
GANFHMFDODZJSI-UHFFFAOYSA-N
The compound's structure features a naphthyridine ring fused with a carbonyl group and an amide linkage, contributing to its potential biological activity.
The compound may participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions and mechanisms are essential for understanding its reactivity profile.
Relevant analyses such as spectroscopic methods (NMR, IR) can confirm structural integrity and purity.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: